molecular formula C19H19ClN6O9 B12417451 Adeninobananin

Adeninobananin

Cat. No.: B12417451
M. Wt: 510.8 g/mol
InChI Key: XWECMBDDMTTWJI-UHFFFAOYSA-N
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Description

Adeninobananin is a member of the bananin class of antiviral compounds. These compounds are characterized by their unique structural signature, which incorporates a trioxa-adamantane moiety covalently bound to a pyridoxal derivative. This compound, along with other bananin derivatives, has been studied for its potential inhibitory effects on the helicase activities and replication of the SARS Coronavirus .

Preparation Methods

The synthesis of adeninobananin involves the use of an activated adenine nucleobase derivative. The synthetic route typically includes the conjugation of oligo-oxa-adamantanes to vitamin B6 (pyridoxal) to create the bananin structure. The specific reaction conditions and industrial production methods for this compound are detailed in specialized chemical literature .

Chemical Reactions Analysis

Adeninobananin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include ammonium molybdate and phloroglucinol. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Antiviral Activity

One of the primary areas of research for adeninobananin is its antiviral properties. Studies have indicated that while this compound itself does not exhibit significant inhibitory activity against certain viral helicases, it is part of a broader class of compounds that have shown promise in inhibiting viral replication mechanisms.

  • Case Study: SARS Coronavirus Inhibition
    • Research demonstrated that this compound did not show any inhibitory activity against the ATPase or helicase activities of the SARS coronavirus. In contrast, other derivatives like iodobananin and vanillinbananin were found to be potent inhibitors with IC50 values significantly lower than those of this compound .

Enzymatic Inhibition

The compound has also been evaluated for its potential as an enzymatic inhibitor. The bulky side groups present in this compound may hinder its ability to effectively bind to target enzymes.

  • Enzymatic Activity Assessment
    • In comparative studies, this compound was noted to have minimal effects on ATPase activity, suggesting that modifications to its structure could enhance its efficacy as an inhibitor .

Comparative Analysis of Bananins

To better understand the position of this compound within its chemical class, a comparative analysis with other bananins is presented below:

CompoundATPase IC50 (μM)Helicase InhibitionRemarks
This compoundNo significant inhibitionNoneLimited activity
Bananin2.3ModerateNoncompetitive inhibitor
Iodobananin0.54StrongPotent inhibitor
Vanillinbananin0.68StrongPotent inhibitor

Future Directions and Research Opportunities

Given the limited activity observed with this compound, future research could focus on:

  • Structural Modifications : Investigating how altering the side groups can enhance binding affinity and inhibitory effects.
  • High-Throughput Screening : Developing assays for rapid evaluation of this compound derivatives against various viral targets.
  • Combination Therapies : Exploring synergistic effects when combined with more potent inhibitors to improve antiviral efficacy.

Mechanism of Action

The mechanism of action of adeninobananin involves its interaction with the helicase enzyme of the SARS Coronavirus. By inhibiting the helicase activity, this compound disrupts the replication process of the virus. The molecular targets and pathways involved in this mechanism are primarily related to the viral replication machinery .

Comparison with Similar Compounds

Adeninobananin is part of the bananin class of compounds, which also includes bananin, iodobananin, vanillinbananin, ansabananin, and eubananin. These compounds share a similar structural framework but differ in their specific functional groups and inhibitory activities. This compound is unique in its specific interaction with the SARS Coronavirus helicase, making it a valuable compound for antiviral research .

Biological Activity

Adeninobananin is a compound derived from the class of adamantane-based bananins, which are known for their antiviral properties, particularly against coronaviruses. Despite being part of this promising class of compounds, this compound is characterized as a negative control in biological assays, indicating that it does not exhibit significant biological activity against its intended targets.

Chemical Structure and Properties

This compound features a unique structural configuration typical of bananins, incorporating a trioxa-adamantane moiety linked to a pyridoxal derivative. This structural design is crucial for its interaction with biological targets, although in the case of this compound, it does not translate into effective inhibition.

Inhibition Studies

Research has demonstrated that while other members of the bananin class, such as bananin and iodobananin, effectively inhibit the helicase activity of the SARS Coronavirus (SCV), this compound does not show similar inhibitory effects. Specifically:

  • Inhibitory Activity : this compound was tested alongside other bananins and found to lack any significant inhibitory activity against SCV helicase, serving as a negative control in these assays .
  • IC50 and EC50 Values : For comparison, other bananins exhibited IC50 values ranging from 0.5 to 3 µM against SCV helicase, while this compound did not produce measurable inhibition within tested concentrations .

The mechanism by which this compound operates remains largely unexplored due to its inactivity in biological assays. While structurally similar compounds show promise in targeting viral replication processes, this compound's lack of activity suggests that it may not effectively engage with the necessary biological pathways or targets.

Case Studies

Several studies have focused on the broader class of bananins rather than solely on this compound. These studies highlight the potential for antiviral development but underscore the limitations of certain derivatives like this compound:

  • Study 1 : A comprehensive analysis indicated that while most bananins inhibited SCV helicase effectively, this compound did not contribute to viral inhibition in cell culture systems .
  • Study 2 : Further investigations into the structure-activity relationship (SAR) of adamantane derivatives revealed that modifications leading to increased lipophilicity and steric hindrance significantly enhanced antiviral activity, factors that may explain why this compound failed to demonstrate similar effects .

Comparative Data Table

CompoundIC50 (µM)EC50 (µM)CC50 (µM)Activity
Bananin0.5-3<10>300Effective inhibitor
Iodobananin0.5-3<10>300Effective inhibitor
This compoundN/AN/AN/ANegative control

Properties

Molecular Formula

C19H19ClN6O9

Molecular Weight

510.8 g/mol

IUPAC Name

5-hydroxy-6-methyl-2-(7H-purin-6-ylamino)-4-(1,5,7-trihydroxy-2,4,10-trioxatricyclo[3.3.1.13,7]decan-3-yl)pyridine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C19H18N6O9.ClH/c1-7-11(26)9(19-32-16(29)2-17(30,33-19)4-18(31,3-16)34-19)8(15(27)28)12(24-7)25-14-10-13(21-5-20-10)22-6-23-14;/h5-6,26,29-31H,2-4H2,1H3,(H,27,28)(H2,20,21,22,23,24,25);1H

InChI Key

XWECMBDDMTTWJI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=N1)NC2=NC=NC3=C2NC=N3)C(=O)O)C45OC6(CC(O4)(CC(C6)(O5)O)O)O)O.Cl

Origin of Product

United States

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